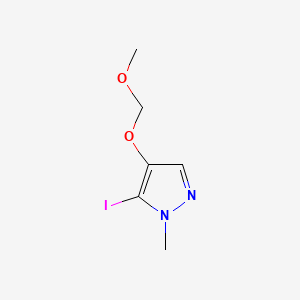
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 5-position, a methoxymethoxy group at the 4-position, and a methyl group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole typically involves the iodination of a precursor pyrazole compound. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent. The methoxymethoxy group can be introduced through a methoxymethylation reaction using reagents such as methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination and methoxymethylation reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyrazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids derived from the methoxymethoxy group.
Reduction Reactions: Products include deiodinated pyrazoles or reduced pyrazole derivatives.
Applications De Recherche Scientifique
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and methoxymethoxy group can play crucial roles in binding to molecular targets, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-iodo-4-methoxy-benzonitrile
- 5-Iodo-4-methyl-pyridin-2-ylamine
- 5-Iodo-4-thio-2′-deoxyuridine
Uniqueness
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The combination of an iodine atom, a methoxymethoxy group, and a methyl group provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H9IN2O2 |
|---|---|
Poids moléculaire |
268.05 g/mol |
Nom IUPAC |
5-iodo-4-(methoxymethoxy)-1-methylpyrazole |
InChI |
InChI=1S/C6H9IN2O2/c1-9-6(7)5(3-8-9)11-4-10-2/h3H,4H2,1-2H3 |
Clé InChI |
CKBDWGHTOLSCNB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)OCOC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










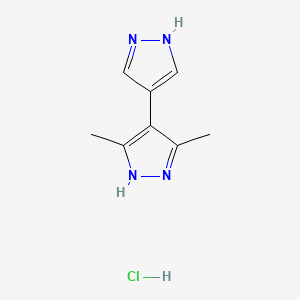

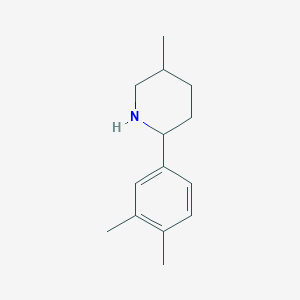
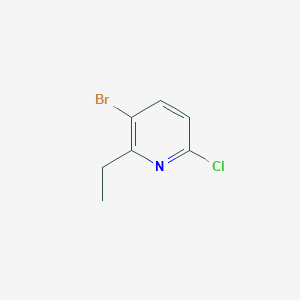
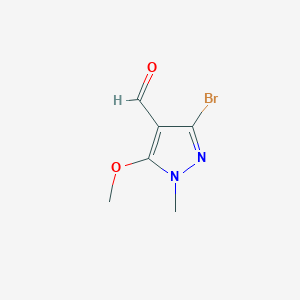
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
